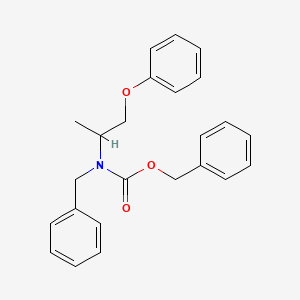
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate is an organic compound that serves as an intermediate in the synthesis of various pharmacologically active agents. It is particularly noted for its role in the production of (S)-Phenoxybenzamine Hydrochloride, an irreversible α-antagonist used in the treatment of hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with benzylamine in the presence of a base. This reaction proceeds through the formation of a carbamate intermediate, which is then further reacted with 1-phenoxypropan-2-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Integral in the development of antihypertensive drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as α-adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in blood pressure. The compound’s effects are mediated through the modulation of intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in organic synthesis.
Phenoxybenzamine: An α-antagonist used in the treatment of hypertension, similar in its pharmacological effects.
Uniqueness
Benzyl Benzyl(1-phenoxypropan-2-yl)carbamate is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of (S)-Phenoxybenzamine Hydrochloride highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C24H25NO3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl N-benzyl-N-(1-phenoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C24H25NO3/c1-20(18-27-23-15-9-4-10-16-23)25(17-21-11-5-2-6-12-21)24(26)28-19-22-13-7-3-8-14-22/h2-16,20H,17-19H2,1H3 |
InChI Key |
GPUPSPSCHYACEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















